Cas no 38267-96-8 (6-Bromo-4-chloroquinazoline)
6-Bromo-4-chloroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-4-chloroquinazoline
- 4-Chloro-6-bromoquinazoline
- 6-Bromo-4-chloro-quinazoline
- Quinazoline, 6-bromo-4-chloro-
- PubChem14734
- 6-bromo4-chloroquinazoline
- Quinazoline,6-bromo-4-chloro-
- JFJNDMNYNYLFLJ-UHFFFAOYSA-N
- BCP23053
- CB0245
- SBB099753
- RW3292
- RP09234
- TRA0030583
- PB32280
- EN000148
- SY005526
- BC003
- BC003926
- ST2412226
- AB1000500
- AB0006340
- TR-0
-
- MDL: MFCD01862191
- Inchi: 1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
- InChI Key: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=C(N=CN=2)Cl)C=1
Computed Properties
- Exact Mass: 241.92500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.763
- Melting Point: 160-165°C
- Boiling Point: 339.7℃ at 760 mmHg
- Flash Point: 159.2℃
- PSA: 25.78000
- LogP: 3.04570
6-Bromo-4-chloroquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at -20°C
6-Bromo-4-chloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-4-chloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049079-1g |
4-Chloro-6-bromoquinazoline |
38267-96-8 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049079-5g |
4-Chloro-6-bromoquinazoline |
38267-96-8 | 95% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 049079-10g |
4-Chloro-6-bromoquinazoline |
38267-96-8 | 95% | 10g |
£42.00 | 2022-03-01 | |
| Fluorochem | 049079-25g |
4-Chloro-6-bromoquinazoline |
38267-96-8 | 95% | 25g |
£75.00 | 2022-03-01 | |
| AstaTech | 31100-5/G |
6-BROMO-4-CHLORO-QUINAZOLINE |
38267-96-8 | 95% | 5g |
$1443 | 2023-09-18 | |
| AstaTech | 31100-25/G |
6-BROMO-4-CHLORO-QUINAZOLINE |
38267-96-8 | 95% | 25/G |
$429 | 2022-06-02 | |
| AstaTech | 31100-100/G |
6-BROMO-4-CHLORO-QUINAZOLINE |
38267-96-8 | 95% | 100/G |
$751 | 2022-06-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 068765-1g |
6-Bromo-4-chloro-quinazoline |
38267-96-8 | tech | 1g |
324.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 068765-5g |
6-Bromo-4-chloro-quinazoline |
38267-96-8 | tech | 5g |
957.0CNY | 2021-07-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04817-1g |
6-Bromo-4-chloroquinazoline |
38267-96-8 | 97% | 1g |
0.00 | 2021-07-09 |
6-Bromo-4-chloroquinazoline Suppliers
6-Bromo-4-chloroquinazoline Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6-Bromo-4-chloroquinazoline
6-Bromo-4-chloroquinazoline: A Comprehensive Overview
6-Bromo-4-chloroquinazoline, identified by the CAS registry number 38267-96-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. The substitution pattern in 6-bromo-4-chloroquinazoline introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The quinazoline scaffold has been extensively studied due to its versatile reactivity and potential as a building block in drug design. The presence of bromine and chlorine substituents at positions 6 and 4, respectively, imparts distinct chemical properties to the molecule. These substituents influence the electronic distribution across the aromatic system, enhancing the compound's ability to participate in various chemical reactions. Recent studies have highlighted the role of 6-bromo-4-chloroquinazoline as an intermediate in the synthesis of bioactive compounds, particularly in the development of anticancer agents.
In terms of physical properties, 6-bromo-4-chloroquinazoline exhibits a high melting point, which is typical for heterocyclic aromatic compounds. Its solubility characteristics make it suitable for use in organic synthesis protocols that require precise control over reaction conditions. The compound's stability under various reaction conditions has been thoroughly investigated, with recent findings emphasizing its resistance to photodegradation and thermal decomposition.
The synthesis of 6-bromo-4-chloroquinazoline typically involves multi-step processes that include nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has emerged as a promising approach for constructing the quinazoline core with high yields and purity.
The application of 6-bromo-4-chloroquinazoline extends beyond traditional organic synthesis. In materials science, this compound has been explored as a precursor for the development of advanced materials with tailored electronic properties. For example, its incorporation into conjugated polymers has shown potential for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In the pharmaceutical industry, 6-bromo-4-chloroquinazoline serves as a key intermediate in the synthesis of quinazoline-based drugs targeting various disease states. Recent research has focused on its role in inhibiting kinase enzymes, which are critical in cancer cell proliferation and survival. Preclinical studies have demonstrated promising antiproliferative activity against several cancer cell lines, suggesting its potential as a lead compound for drug development.
The environmental impact of synthetic routes involving 6-bromo-4-chloroquinazoline has also been a topic of interest. Green chemistry principles have been applied to optimize reaction conditions, reducing waste generation and improving atom economy. These efforts align with global initiatives to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, 6-bromo-4-chloroquinazoline, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. Its role as an intermediate in drug discovery and materials science underscores its importance in advancing technological and therapeutic innovations. As research continues to uncover new potentials for this compound, it is poised to contribute significantly to future developments across multiple disciplines.
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